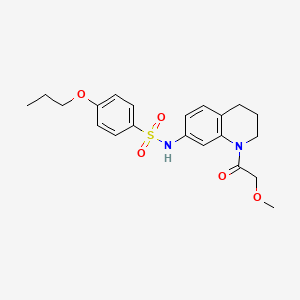![molecular formula C12H14BrNO B2668119 7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1388058-19-2](/img/structure/B2668119.png)
7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C11H10BrNO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of an indole derivative with a brominating agent under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the indole ring.
Industrial Production Methods
While specific industrial production methods for 7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new compounds with varied properties.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
科学研究应用
7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
Industry: It may be used in the development of new materials with unique properties, such as polymers and nanocomposites.
作用机制
The mechanism of action of 7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets and pathways. The bromine atom and the spiro structure play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 7-Chloro-1,2-dihydrospiro[indole-3,4’-oxane]
- 7-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]
- 7-Iodo-1,2-dihydrospiro[indole-3,4’-oxane]
Uniqueness
7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
7-bromospiro[1,2-dihydroindole-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-3-1-2-9-11(10)14-8-12(9)4-6-15-7-5-12/h1-3,14H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUUUDFLXVGIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2668036.png)

![Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2668038.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2668041.png)

![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)

![ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate](/img/structure/B2668048.png)


![4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2668056.png)

![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2668059.png)
